1-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N-(3-hydroxypropyl)piperidine-3-carboxamide
Overview
Description
1-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N-(3-hydroxypropyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various substituents such as chloro, ethoxy, and methoxy groups
Preparation Methods
The synthesis of 1-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N-(3-hydroxypropyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of Substituents: The chloro, ethoxy, and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under controlled conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N-(3-hydroxypropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones, depending on the reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its interaction with biological targets.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N-(3-hydroxypropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Compared to similar compounds, 1-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N-(3-hydroxypropyl)piperidine-3-carboxamide stands out due to its unique combination of substituents and functional groups. Similar compounds may include:
- 1-[(2-chloro-4-methoxyphenyl)methyl]-N-(3-hydroxypropyl)piperidine-3-carboxamide
- 1-[(2-ethoxy-4-methoxyphenyl)methyl]-N-(3-hydroxypropyl)piperidine-3-carboxamide These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
1-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N-(3-hydroxypropyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O4/c1-3-26-18-11-16(20)15(10-17(18)25-2)13-22-8-4-6-14(12-22)19(24)21-7-5-9-23/h10-11,14,23H,3-9,12-13H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZCBIRSQMYGBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)CN2CCCC(C2)C(=O)NCCCO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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